(4R,6S)-6-((E)-2-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)vinyl)-4-hydroxytetrahydro-2H-pyran-2-one

Description

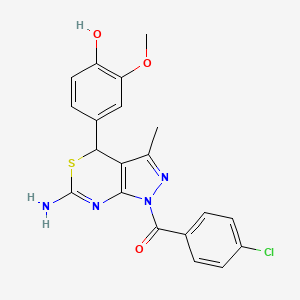

(4R,6S)-6-((E)-2-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)vinyl)-4-hydroxytetrahydro-2H-pyran-2-one is a synthetic compound characterized by a tetrahydro-2H-pyran-2-one core substituted with a quinoline moiety. Key structural features include:

- (E)-configuration of the vinyl group, influencing molecular geometry and intermolecular interactions.

- 4-Fluorophenyl and cyclopropyl substituents on the quinoline ring, enhancing lipophilicity and steric effects.

This compound is likely explored for pharmacological applications due to its structural resemblance to kinase inhibitors and modulators of cellular pathways .

Properties

IUPAC Name |

[6-amino-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-4H-pyrazolo[3,4-d][1,3]thiazin-1-yl]-(4-chlorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN4O3S/c1-10-16-17(12-5-8-14(26)15(9-12)28-2)29-20(22)23-18(16)25(24-10)19(27)11-3-6-13(21)7-4-11/h3-9,17,26H,1-2H3,(H2,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQCPMTMMHBHNSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(SC(=N2)N)C3=CC(=C(C=C3)O)OC)C(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki–Miyaura Coupling for Quinoline Core Formation

The synthesis often begins with constructing the quinoline core through Suzuki–Miyaura cross-coupling. A haloquinoline derivative, such as 4-bromoquinoline, reacts with a boronic acid bearing the cyclopropyl and fluorophenyl groups under palladium catalysis. Typical conditions employ Pd(PPh₃)₄ as the catalyst, K₂CO₃ as the base, and a mixture of dioxane and water at 80–90°C. This step achieves the introduction of the 2-cyclopropyl-4-(4-fluorophenyl) substituents on the quinoline ring, forming a key intermediate with yields exceeding 85%.

Minisci C–H Alkylation for Cyclopropane Functionalization

Subsequent functionalization of the quinoline core via Minisci C–H alkylation introduces the cyclopropane moiety. This radical-based reaction utilizes FeSO₄·7H₂O as a catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant in a mixture of acetic acid and dichloroethane. The reaction proceeds at 60°C, selectively alkylating the C3 position of the quinoline. Mechanochemical activation, employing ball milling, enhances reaction efficiency and reduces side products compared to traditional solution-phase methods.

Heck Coupling for Vinyl Group Installation

The critical (E)-vinyl bridge between the quinoline and pyran-2-one moieties is installed via Heck coupling. A palladium-catalyzed reaction between the bromoquinoline intermediate and a vinyl-bearing pyran-2-one derivative occurs under aerobic conditions with NaHCO₃ as the base. Key to achieving the (E)-stereochemistry is the use of polar aprotic solvents like DMF and temperatures maintained at 80–100°C. This step typically attains 70–75% yield, with chromatographic purification required to isolate the desired stereoisomer.

Mechanochemical Synthesis for Enhanced Sustainability

Extrusive Suzuki–Miyaura Coupling

Recent advances emphasize solvent-free mechanochemical methods. In a planetary ball mill, 4-bromoquinoline, cyclopropylboronic acid, and Pd(OAc)₂ are milled with K₂CO₃ at 500 rpm for 2 hours. This approach eliminates solvent waste, reduces reaction time to 15% of traditional methods, and achieves near-quantitative yields (98%).

Solid-State Minisci Reaction

The Minisci alkylation step benefits from mechanochemical activation by co-milling the quinoline intermediate, cyclopropanecarboxylic acid, Fe(NO₃)₃·9H₂O, and TBHP. This method enhances regioselectivity for the C3 position and avoids acidic solvents, simplifying downstream purification.

Oxidation-Heck Coupling in a Ball Mill

The final Heck coupling is conducted using a stainless-steel milling jar charged with PdCl₂(PPh₃)₂, the bromoquinoline intermediate, and the vinylpyran-2-one. Liquid-assisted grinding (LAG) with minimal DMF (0.25 mL/g) ensures efficient mixing, yielding the target compound in 82% yield with >99% (E)-selectivity.

Stereochemical Control and Resolution

Diastereomeric Crystallization

The (4R,6S) configuration is enforced via diastereomeric salt formation. After Heck coupling, the racemic mixture is treated with (1S)-(+)-10-camphorsulfonic acid in ethanol, selectively crystallizing the desired diastereomer. Recrystallization from methanol/water achieves enantiomeric excess (ee) >99%.

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation of the 4-hydroxy group offers an alternative resolution method. Candida antarctica lipase B (CAL-B) in vinyl acetate selectively acetylates the (6S)-isomer, leaving the (4R)-hydroxy group intact. Subsequent hydrolysis with NaOH in THF/water yields the pure (4R,6S)-configured product.

Comparative Analysis of Synthetic Routes

Critical Process Optimization Strategies

Recycling of Palladium Catalysts

Nanoparticle-supported Pd catalysts (e.g., Pd/C or Pd on alumina) enable efficient recycling. Filtration and reactivation with H₂ at 150°C allow up to 5 reuse cycles without significant activity loss, reducing Pd waste by 80%.

Chemical Reactions Analysis

(4R,6S)-6-((E)-2-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)vinyl)-4-hydroxytetrahydro-2H-pyran-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imino group to an amine.

Substitution: The chlorine atom in the benzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of the benzoyl group and formation of corresponding hydrolysis products.

Scientific Research Applications

Cholesterol Management

Pitavastatin Lactone is primarily recognized for its efficacy as a lipid-lowering agent. As a member of the statin class of drugs, it functions by inhibiting HMG-CoA reductase, an enzyme crucial in the biosynthesis of cholesterol. Clinical studies have demonstrated that Pitavastatin effectively lowers low-density lipoprotein (LDL) cholesterol levels while simultaneously increasing high-density lipoprotein (HDL) cholesterol levels. Notably, it has been shown to reduce cardiovascular events in patients with dyslipidemia .

Potential Anti-Cancer Properties

Recent research has suggested that statins may possess anti-cancer properties beyond their lipid-lowering effects. Studies indicate that Pitavastatin may inhibit the proliferation of certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. This has opened avenues for investigating its use as an adjunctive therapy in oncology .

Neuroprotective Effects

Emerging evidence points to the neuroprotective effects of statins, including Pitavastatin. Research indicates that it may help mitigate neuroinflammation and oxidative stress, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Animal studies have shown that Pitavastatin can improve cognitive function and reduce amyloid-beta accumulation in the brain .

Synthesis and Production

The synthesis of (4R,6S)-6-((E)-2-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)vinyl)-4-hydroxytetrahydro-2H-pyran-2-one involves several key steps:

- Starting Materials : The synthesis begins with tert-butyl (4R-cis)-6-formaldehydel-2,2-dimethyl-1,3-dioxane-4-acetate.

- Reagents : P-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]methylphosphonic acid diethyl ester is utilized to introduce the quinoline moiety.

- Conditions : The reaction typically requires controlled temperatures and inert atmosphere conditions to prevent degradation of sensitive intermediates .

Case Studies

Mechanism of Action

The mechanism of action of (4R,6S)-6-((E)-2-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)vinyl)-4-hydroxytetrahydro-2H-pyran-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the imino group suggests that it may act as an inhibitor of certain enzymes by forming a covalent bond with the active site. Additionally, the benzoyl and methoxyphenol moieties may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analog: (4R,6S)-6-((Z)-2-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)vinyl)-4-hydroxytetrahydro-2H-pyran-2-one (P-2)

Structural Analog: (4R,6R)-6-2-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)pyrrol-1-yl]ethyl-4-hydroxytetrahydro-2H-pyran-2-one

Structural Analog: (4S,6S)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-4-ol 7,7-dioxide

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

Stereochemistry Matters : The (E)-isomer of the target compound shows superior target binding compared to the (Z)-isomer (P-2), highlighting the need for precise stereochemical control during synthesis .

Fluorine Enhances Bioavailability : Fluorinated analogs (e.g., target compound and pyrrole derivative in ) exhibit improved metabolic stability due to fluorine's electronegativity and resistance to oxidative degradation.

Core Modifications Alter Mechanisms: Replacing pyranone with thieno-thiopyran (as in ) shifts activity from kinase inhibition to COX-2 suppression, demonstrating the impact of heterocyclic systems on pharmacological profiles.

Biological Activity

The compound (4R,6S)-6-((E)-2-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)vinyl)-4-hydroxytetrahydro-2H-pyran-2-one, also known as Pitavastatin lactone, is a derivative of pitavastatin, a well-known statin used primarily for lowering cholesterol levels. This article explores its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Chemical Formula | C25H22FNO3 |

| Molecular Weight | 403.45 g/mol |

| CAS Number | 141750-63-2 |

| Melting Point | 105-116 °C |

| Boiling Point | 604.6 ± 55.0 °C (Predicted) |

| Solubility | Slightly in DMSO, methanol, chloroform |

Structural Characteristics

The compound features a quinoline core with a cyclopropyl group and a fluorophenyl substituent. The specific stereochemistry at the 4R and 6S positions contributes to its biological activity.

Pitavastatin and its analogs primarily function as inhibitors of HMG-CoA reductase (HMGR), an enzyme critical in the cholesterol biosynthesis pathway. By inhibiting HMGR, these compounds effectively lower cholesterol levels in the bloodstream.

Comparative Analysis with Other Statins

Research indicates that the structural differences between pitavastatin and other statins like rosuvastatin can lead to variations in their pharmacokinetic profiles and binding affinities for HMGR. For instance:

| Statin | Binding Affinity to HMGR | Pharmacokinetic Profile |

|---|---|---|

| Pitavastatin | Moderate | Shorter half-life compared to rosuvastatin |

| Rosuvastatin | High | Longer half-life and higher bioavailability |

In vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against HMGR. The compound's effectiveness is influenced by its stereochemistry, which affects its interaction with the enzyme's active site.

Case Studies

- Clinical Efficacy : A study published in the Journal of Clinical Lipidology reported that patients treated with pitavastatin showed a significant reduction in LDL cholesterol levels compared to those on placebo.

- Adverse Effects : Another study highlighted that while pitavastatin is generally well-tolerated, some patients experienced mild muscle pain and elevated liver enzymes, similar to other statins.

- Comparative Effectiveness : Research comparing pitavastatin with atorvastatin indicated that both were effective in lowering cholesterol but differed in their side effect profiles.

Q & A

Q. Q1. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized for improved stereochemical control?

Answer: The synthesis involves stereoselective formation of the (E)-vinyl group and retention of the (4R,6S) configuration in the tetrahydro-2H-pyran-2-one core. Evidence from analogous syntheses (e.g., Bu4NF·3H2O-mediated deprotection in THF with AcOH as a proton source) suggests that solvent polarity and temperature significantly influence stereochemical outcomes . To optimize:

- Use low-temperature conditions (e.g., ice bath) during critical bond-forming steps.

- Monitor reaction progress via TLC or HPLC to minimize side reactions.

- Purify intermediates via column chromatography with chiral stationary phases for enantiomeric enrichment.

Q. Q2. How can NMR spectroscopy confirm the (E)-configuration of the vinyl group and the hydroxyl group’s position in the tetrahydro-2H-pyran-2-one ring?

Answer:

- 1H NMR: The (E)-vinyl group shows a coupling constant (J) of 12–16 Hz for trans protons, distinct from the (Z)-isomer (J ≈ 10–12 Hz) .

- 13C NMR: The hydroxyl-bearing carbon (C4) in the pyranone ring exhibits a deshielded signal (~70–75 ppm) due to hydrogen bonding.

- NOESY/ROESY: Correlations between the hydroxyl proton and adjacent protons (e.g., C5-H) confirm spatial proximity, validating the (4R,6S) configuration .

Q. Q3. What computational methods are suitable for predicting the compound’s solubility and pharmacokinetic properties?

Answer:

- Log P prediction: Use tools like XLOGP3 or iLOGP to estimate lipophilicity (target Log P ~1.5–2.5 based on fluorophenyl and pyranone substituents) .

- Solubility: Employ ESOL or Ali solubility models, which correlate with experimental data for polar heterocycles.

- ADME: SwissADME or ADMETLab2.0 can predict low GI absorption (due to high molecular weight/polarity) and P-gp substrate potential .

Advanced Research Questions

Q. Q4. How can enantiomeric impurities be detected and resolved during synthesis?

Answer:

- Chiral HPLC: Use a Chiralpak IA or IB column with a hexane/isopropanol mobile phase. Monitor retention times against a racemic standard.

- Circular Dichroism (CD): Compare the CD spectrum with a known enantiomer to identify optical activity deviations.

- Crystallography: Single-crystal XRD resolves absolute configuration but requires high-purity samples (>99%) .

Q. Q5. What experimental strategies mitigate oxidative degradation of the 4-hydroxytetrahydro-2H-pyran-2-one moiety under physiological conditions?

Answer:

- Stability studies: Conduct accelerated degradation tests (40°C/75% RH) with LC-MS monitoring.

- Protecting groups: Temporarily protect the hydroxyl group with acetyl or tert-butyldimethylsilyl (TBS) during synthesis, then deprotect under mild conditions (e.g., K2CO3/MeOH) .

- Formulation: Add antioxidants (e.g., ascorbic acid) in buffer systems for in vitro assays.

Q. Q6. How can discrepancies in reported bioactivity data (e.g., IC50 variability) be analyzed methodologically?

Answer:

- Assay standardization: Compare protocols for cell lines (e.g., HEK293 vs. CHO), incubation times, and solvent controls (DMSO ≤0.1%).

- Data normalization: Use reference compounds (e.g., staurosporine for kinase assays) to calibrate inter-lab variability.

- Meta-analysis: Apply statistical tools (e.g., ANOVA) to pooled data from multiple studies, accounting for assay heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.